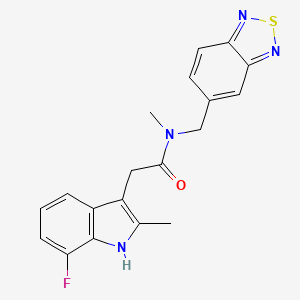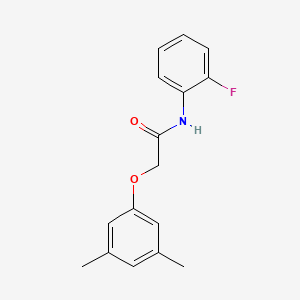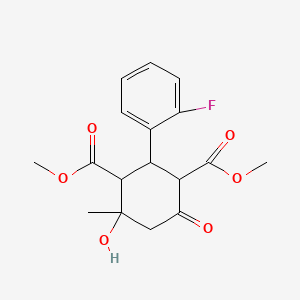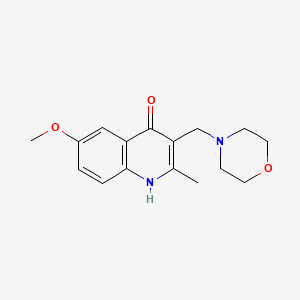
6-(4-bromobenzoyl)-3-cyclohexene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"6-(4-bromobenzoyl)-3-cyclohexene-1-carboxylic acid" is a chemical compound that may be of interest due to its unique structure, which includes a bromobenzoyl group attached to a cyclohexene ring. While direct studies on this specific compound are scarce, insights can be derived from research on related chemical entities and their synthesis, structural analysis, chemical reactions, and properties.
Synthesis Analysis
The synthesis of cyclohexene derivatives often involves reactions starting from cyclohexene or its halogenated forms. For instance, Lee et al. (2005) described the synthesis of enantiopure cyclitols from (′)-3-bromocyclohexene mediated by intramolecular oxyselenenylation, demonstrating a method that could potentially be adapted for synthesizing related compounds (Lee et al., 2005). Furthermore, the bromination of cyclohexene derivatives, as discussed by Bellucci et al. (1972), provides insight into halogenation reactions that could be relevant for introducing bromobenzoyl groups (Bellucci et al., 1972).
Molecular Structure Analysis
The molecular structure of cyclohexene derivatives and their halogenated counterparts can be elucidated using techniques such as NMR, ESI-MS, and X-ray diffraction, as demonstrated in the synthesis and characterization of related compounds. For example, the study by Mori et al. (2020) on "6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid" highlights the use of these techniques for structural analysis (Mori et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving cyclohexene derivatives can vary widely depending on the functional groups present. For instance, the study on bromination and epoxydation of cyclohexene derivatives by Bellucci et al. (1972) showcases how different reagents and conditions can lead to various products, indicating the versatility of cyclohexene as a starting material (Bellucci et al., 1972).
Physical Properties Analysis
The physical properties of cyclohexene derivatives, such as melting points, boiling points, and solubility, can be influenced by the nature of the substituents attached to the cyclohexene ring. Studies like those conducted by Jin et al. (2014) on organic acid–base adducts provide insights into how different functional groups affect these properties (Jin et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of cyclohexene derivatives are crucial for understanding their potential applications and behaviors in various chemical contexts. The catalytic activities and reaction mechanisms explored in the synthesis of functionalized cyclohexa-1,3-dienes by Feng et al. (2018) illustrate the chemical versatility of cyclohexene-based compounds (Feng et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(4-bromobenzoyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-2,5-8,11-12H,3-4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXCZGZEZFUISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5614039.png)
![3-({4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5614040.png)


![2-[({[(3-chlorophenyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5614050.png)
![2-{[3-(3-isobutyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5614068.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5614073.png)
![3-{[benzyl(methyl)amino]methyl}-2,6-dimethyl-4-quinolinol](/img/structure/B5614079.png)
![N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5614086.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5614101.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5614112.png)
![3,3,8-trimethyl-8-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5614114.png)
